N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine
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Description
“N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine” is a chemical compound with potential applications in various fields of research and industry. It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including “this compound”, involves various methods . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Scientific Research Applications
Synthesis and Structural Analysis :
- Kandinska et al. (2006) explored the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, utilizing reactions involving homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine. This research contributes to the understanding of the synthesis process of compounds related to N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine and their structural properties (Kandinska, Kozekov, & Palamareva, 2006).
Chemical Modification for Enhanced Properties :
- Ukrainets et al. (2015) investigated the chemical modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, aiming to optimize biological properties. This research is significant for understanding how modifications in similar compounds can enhance their biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Analytical Methods Development :
- Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds structurally similar to this compound. This research is useful for quality control and analytical profiling of similar compounds (Ye, Huang, Li, Xiang, & Xu, 2012).
Spectroscopic Analysis and Crystal Structure :
- Kolev et al. (2009) conducted a detailed spectroscopic, thermal, and structural analysis of anyles of 4-benzoylpyridine. Their research provides insights into the crystal structure and spectroscopic properties of similar pyridine-containing compounds (Kolev, Tsanev, Kotov, Mayer-Figge, Spiteller, Sheldrick, & Koleva, 2009).
Metabolism in Medical Applications :
- Gong et al. (2010) studied the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This research is crucial for understanding the metabolic pathways of compounds similar to this compound in medical applications (Gong, Chen, Deng, & Zhong, 2010).
properties
IUPAC Name |
N-methyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2/c1-18-8-10-2-4-11(5-3-10)13-7-6-12(9-19-13)14(15,16)17/h2-7,9,18H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAGYYAWWFGGQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640252 |
Source
|
Record name | N-Methyl-1-{4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
884507-35-1 |
Source
|
Record name | N-Methyl-4-[5-(trifluoromethyl)-2-pyridinyl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884507-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-{4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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